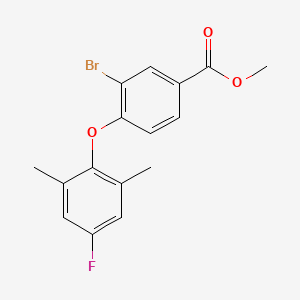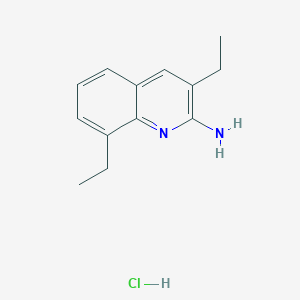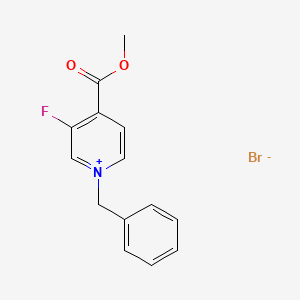
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide is a chemical compound with the molecular formula C14H13BrFNO2 It is known for its unique structural features, including a benzyl group, a fluorine atom, and a methoxycarbonyl group attached to a pyridinium ring
Preparation Methods
The synthesis of 1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 3-fluoropyridine, and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetonitrile or dichloromethane. The temperature is maintained at a specific range to ensure optimal reaction rates.
Synthetic Route:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like hydroxide, cyanide, or amine groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, contributing to the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide can be compared with other similar compounds, such as:
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Chloride: Similar structure but with a chloride ion instead of bromide.
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Iodide: Similar structure but with an iodide ion instead of bromide.
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Fluoride: Similar structure but with a fluoride ion instead of bromide.
Properties
Molecular Formula |
C14H13BrFNO2 |
|---|---|
Molecular Weight |
326.16 g/mol |
IUPAC Name |
methyl 1-benzyl-3-fluoropyridin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C14H13FNO2.BrH/c1-18-14(17)12-7-8-16(10-13(12)15)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H/q+1;/p-1 |
InChI Key |
KYEUHUZDDKSLSU-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=[N+](C=C1)CC2=CC=CC=C2)F.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



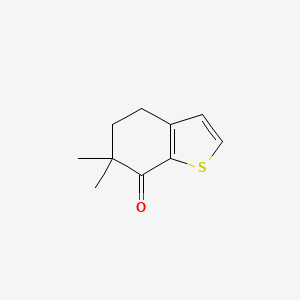

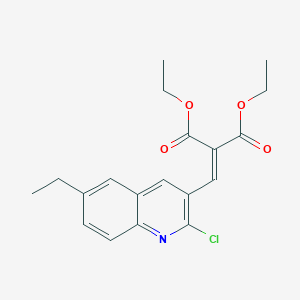
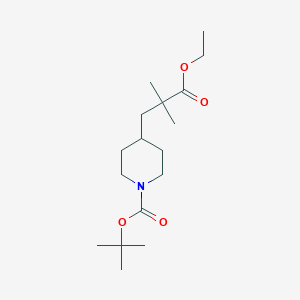
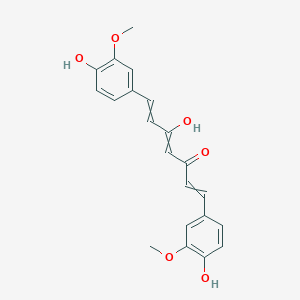
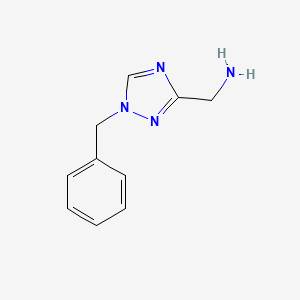
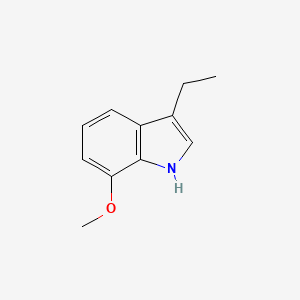

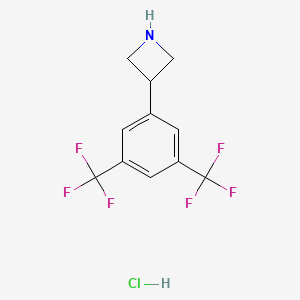
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
